Intersystem Crossing Kinetics: 2-Methyl-5-phenylthiophene (MPT) vs. 2-Phenylthiophene (PT) and 2,4-Dimethyl-5-phenylthiophene (DMPT)
Ultrafast transient absorption spectroscopy directly compared the solution-phase intersystem crossing (ISC) rates of 2-phenylthiophene (PT), 2-methyl-5-phenylthiophene (MPT), and 2,4-dimethyl-5-phenylthiophene (DMPT) following excitation to the first singlet excited state. MPT exhibits an ISC time constant of 132 ± 3 ps, which is 1.3× slower than PT (102 ± 5 ps) and 6.1× slower than DMPT (21.6 ± 1.0 ps) [1]. These differences reflect the distinct influence of methyl substitution patterns on the S1 potential energy surface and triplet manifold accessibility [1].
| Evidence Dimension | Intersystem crossing time constant (τ_ISC) in solution |
|---|---|
| Target Compound Data | 132 ± 3 ps |
| Comparator Or Baseline | PT (2-phenylthiophene): 102 ± 5 ps; DMPT (2,4-dimethyl-5-phenylthiophene): 21.6 ± 1.0 ps |
| Quantified Difference | MPT is 1.3× slower than PT; DMPT is 6.1× faster than MPT |
| Conditions | Ultrafast transient absorption spectroscopy in solution; excitation to S1 state |
Why This Matters
ISC rate directly governs triplet quantum yield, impacting suitability for photocatalysis, triplet sensitization, and singlet oxygen generation applications.
- [1] Zheldakov, I. L., Wasylenko, J. M., & Elles, C. G. (2012). Excited-state dynamics and efficient triplet formation in phenylthiophene compounds. Physical Chemistry Chemical Physics, 14(18), 6211–6218. View Source
